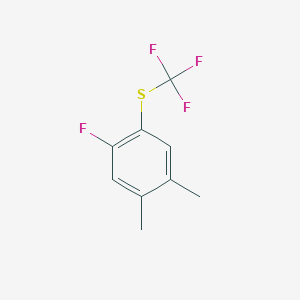

1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18844340

Molecular Formula: C9H8F4S

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4S |

|---|---|

| Molecular Weight | 224.22 g/mol |

| IUPAC Name | 1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |

| Standard InChI Key | DNFJMAYVRRSBBH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)SC(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

The molecular formula of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is C₉H₈F₄S, with a molecular weight of 240.22 g/mol. Key physical properties inferred from similar compounds include:

| Property | Value | Source Analogue |

|---|---|---|

| Density | ~1.3 g/cm³ | C₉H₉F₃ |

| Boiling Point | ~180–200°C (estimated) | C₉H₈F₄O |

| Melting Point | Not reported | — |

| LogP (Partition Coeff.) | ~3.9 (estimated) | C₇H₃BrF₄ |

The trifluoromethylthio group contributes significantly to the compound’s lipophilicity, enhancing its membrane permeability—a critical trait in drug design .

Spectroscopic Characteristics

-

NMR: The fluorine atoms and -SCF₃ group would produce distinct signals:

-

IR: Strong absorption bands for C-F (1100–1200 cm⁻¹) and S-CF₃ (700–750 cm⁻¹) .

Synthesis Pathways

Electrophilic Trifluoromethylthiolation

The trifluoromethylthio group is typically introduced via electrophilic substitution. A validated method involves N-trifluoromethylsulfanylaniline (PhNHSCF₃) with BF₃·Et₂O or triflic acid as promoters . For 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene, the synthesis likely proceeds as:

-

Starting Material: 1,2-Dimethyl-4-fluorobenzene.

-

Reagent: PhNHSCF₃ (1.2 equiv), BF₃·Et₂O (2 equiv).

-

Conditions: 0°C to 40°C, 12–24 hours.

Mechanism:

The reaction is para-selective relative to existing substituents, but steric effects from methyl groups may favor meta substitution .

Alternative Routes

-

Cross-Coupling: Suzuki-Miyaura coupling using boronic acid derivatives and halogenated precursors (e.g., brominated intermediates similar to CAS 130723-13-6) .

-

Functional Group Interconversion: Oxidation of -SH to -SCF₃ using (CF₃)₂Hg or CF₃I .

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Low in water (<0.1 mg/mL), high in organic solvents (e.g., dichloromethane, THF) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the -SCF₃ group. Storage at -20°C under inert atmosphere is recommended .

Reactivity Profile

-

Electrophilic Substitution: The -SCF₃ group deactivates the ring, directing incoming electrophiles to meta positions. Example reactions:

-

Oxidation: -SCF₃ can oxidize to -SO₂CF₃ under strong oxidizing conditions .

Applications in Pharmaceutical Chemistry

Role in Drug Design

The -SCF₃ group improves metabolic stability and bioavailability. Notable examples include:

-

Anticancer Agents: Trifluoromethylthio-containing compounds inhibit kinase pathways .

-

Antivirals: Enhanced cell penetration for RNA virus inhibitors .

Case Study: Analogue Synthesis

A structurally similar compound, 6-[5-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-2,2,4-trimethylquinoline, was synthesized via Suzuki coupling using 3-bromo-5-fluorobenzotrifluoride (CAS 130723-13-6) . This highlights the potential of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene as a coupling partner in palladium-catalyzed reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume